molecular formula C15H21NO2 B2945292 Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate CAS No. 2287237-55-0

Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate

Cat. No.: B2945292
CAS No.: 2287237-55-0
M. Wt: 247.338
InChI Key: RUGWVYVSCYGCDZ-ZDUSSCGKSA-N
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Description

Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is an organic compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate typically involves a multi-step process:

  • Formation of the tetrahydroisoquinoline core: : Starting from commercially available isoquinoline derivatives, reduction reactions can be carried out using agents like sodium borohydride.

  • Attachment of the acetate group: : This is achieved through esterification, where acetic acid or its derivatives react with the tetrahydroisoquinoline under acidic conditions.

  • Introduction of the tert-butyl group: : Finally, the tert-butyl ester is incorporated via a reaction with tert-butyl alcohol under acidic catalysis, ensuring the protection of the carboxyl group.

Industrial Production Methods

In industrial settings, large-scale production of this compound often employs continuous flow synthesis to enhance efficiency and yield. Key steps include:

  • Catalytic hydrogenation: : To reduce isoquinoline intermediates.

  • Automated esterification: : Using robust acid catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidative reactions can convert the compound into various derivatives, potentially altering its biological activity.

  • Reduction: : Reduction can remove specific functional groups, further diversifying its chemical profile.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or ester group.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substituting agents: : Halides, sulfonates.

Major Products Formed

  • Oxidation: : Formation of ketones or aldehydes.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various halogenated or alkylated products.

Scientific Research Applications

Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is valuable in numerous fields:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigating its interactions with enzymes and receptors.

  • Industry: : Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets:

  • Molecular targets: : Enzymes such as acetylcholinesterase, receptors including GABAergic and dopaminergic systems.

  • Pathways involved: : Modulation of neurotransmitter pathways, impacting neurological and physiological functions.

Comparison with Similar Compounds

Compared to similar compounds, tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate is unique due to:

  • Structural features: : The combination of the tert-butyl ester and tetrahydroisoquinoline.

  • Reactivity: : Enhanced stability and specific reactivity profiles.

List of Similar Compounds

  • Tetrahydroisoquinoline derivatives: : Different substitutions on the isoquinoline core.

  • Butyl esters: : Variations with other esters or alcohol groups.

  • Acetate compounds: : Other acetate derivatives with distinct functional groups.

Properties

IUPAC Name

tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)9-13-8-11-6-4-5-7-12(11)10-16-13/h4-7,13,16H,8-10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGWVYVSCYGCDZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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